molecular formula C12H18N2OS B7150949 N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2,2-dimethylcyclopropane-1-carboxamide

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B7150949
M. Wt: 238.35 g/mol
InChI Key: IQTBVLONCQPNLU-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2,2-dimethylcyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of an appropriate α-haloketone with thiourea under acidic conditions.

    Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides.

    Cyclopropane Carboxamide Formation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Coupling of the Thiazole and Cyclopropane Carboxamide: The final step involves coupling the thiazole ring with the cyclopropane carboxamide through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2,2-dimethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2,2-dimethylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2,2-dimethylcyclopropane-1-carboxamide is unique due to its cyclopropane carboxamide group, which imparts distinct chemical and biological properties compared to other thiazole derivatives. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2,2-dimethylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-5-9-7(2)16-11(13-9)14-10(15)8-6-12(8,3)4/h8H,5-6H2,1-4H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTBVLONCQPNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)C2CC2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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